molecular formula C19H21NO4 B12106349 Methyl 4-(4-phenylmethoxyphenoxy)pyrrolidine-2-carboxylate

Methyl 4-(4-phenylmethoxyphenoxy)pyrrolidine-2-carboxylate

Cat. No.: B12106349
M. Wt: 327.4 g/mol
InChI Key: RZVGUEIWAOZIDM-UHFFFAOYSA-N
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Description

Methyl 4-(4-phenylmethoxyphenoxy)pyrrolidine-2-carboxylate is a complex organic compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(4-phenylmethoxyphenoxy)pyrrolidine-2-carboxylate typically involves the construction of the pyrrolidine ring followed by functionalization. One common method is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(4-phenylmethoxyphenoxy)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Methyl 4-(4-phenylmethoxyphenoxy)pyrrolidine-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(4-phenylmethoxyphenoxy)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring allows the compound to fit into the active sites of these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

  • Pyrrolizines
  • Pyrrolidine-2-one
  • Pyrrolidine-2,5-diones
  • Prolinol

Comparison: Methyl 4-(4-phenylmethoxyphenoxy)pyrrolidine-2-carboxylate is unique due to its specific functional groups and the presence of the phenylmethoxyphenoxy moiety. This gives it distinct chemical and biological properties compared to other pyrrolidine derivatives. For example, the presence of the phenylmethoxy group can enhance its ability to interact with certain biological targets, making it a more potent compound in certain applications .

Properties

IUPAC Name

methyl 4-(4-phenylmethoxyphenoxy)pyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-22-19(21)18-11-17(12-20-18)24-16-9-7-15(8-10-16)23-13-14-5-3-2-4-6-14/h2-10,17-18,20H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZVGUEIWAOZIDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)OC2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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